(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione
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Overview
Description
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and keto groups at the 3rd and 17th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the chlorine substitution.
4-Chloro-Androst-4-ene-3,17-dione: A similar compound with different stereochemistry.
Dydrogesterone: A synthetic progestogen with a similar steroidal structure.
Uniqueness
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H25ClO2 |
---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChI Key |
MRGZILIKEDFESE-TYPQBLHASA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C(=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC4=O)C)Cl |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
Origin of Product |
United States |
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